molecular formula C17H24N4O3 B4041875 1-methyl-4-[4-nitro-2-(1-piperidinylcarbonyl)phenyl]piperazine

1-methyl-4-[4-nitro-2-(1-piperidinylcarbonyl)phenyl]piperazine

Cat. No.: B4041875
M. Wt: 332.4 g/mol
InChI Key: MBRXEOWIRYGQIH-UHFFFAOYSA-N
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Description

1-methyl-4-[4-nitro-2-(1-piperidinylcarbonyl)phenyl]piperazine is a useful research compound. Its molecular formula is C17H24N4O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.18484064 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Repositioning for Neglected Tropical Diseases

A study on the repositioning of antitubercular 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles, which share a structural similarity with the compound , highlighted its potential application in treating visceral leishmaniasis. Modifications to the piperazine side chain, akin to those in 1-methyl-4-[4-nitro-2-(1-piperidinylcarbonyl)phenyl]piperazine, were well-tolerated and led to compounds with improved aqueous solubility and efficacy against Leishmania donovani in mouse models (Thompson et al., 2016).

Soluble Epoxide Hydrolase Inhibition

Research into 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors identified from high-throughput screening using encoded library technology points to the role of such compounds in inhibiting soluble epoxide hydrolase. The presence of a piperazine moiety, similar to that in the target compound, was crucial for achieving high potency and selectivity. This discovery opens avenues for investigating this compound in similar biological pathways (Thalji et al., 2013).

Motilin Receptor Agonism

The compound N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) exemplifies the utilization of a piperazine derivative as a novel small molecule motilin receptor agonist. This research underscores the therapeutic potential of piperazine derivatives in gastrointestinal motility disorders, suggesting a similar potential for this compound (Westaway et al., 2009).

Antimicrobial and Antitumor Applications

Another study focused on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent antibacterial and biofilm inhibition activities. These findings reveal the broad-spectrum antimicrobial potential of piperazine derivatives, suggesting that compounds like this compound could be explored for similar applications (Mekky & Sanad, 2020).

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-18-9-11-19(12-10-18)16-6-5-14(21(23)24)13-15(16)17(22)20-7-3-2-4-8-20/h5-6,13H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRXEOWIRYGQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.